Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a chlorosulfonylmethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring, which is then functionalized with the benzyl group and the chlorosulfonylmethyl group. The carboxylate ester is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate include other sulfonyl-containing pyrrolidine derivatives and sulfonimidates . These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2)13(11-22(16,19)20)8-9-17(15)14(18)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDMQMLVSRCWNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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